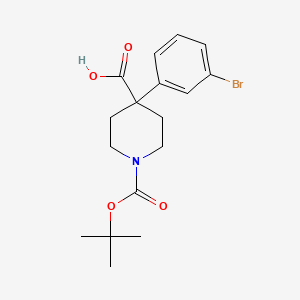

4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

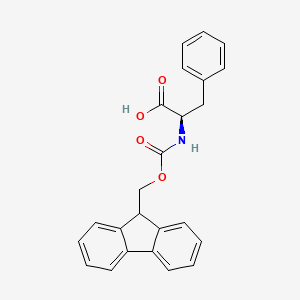

4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H24BrNO4. It is commonly known as Boc-4-Br-Pip or Boc-4-Br-Piperidine. This compound is widely used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Synthesis of Complex Molecules

- Anilide Formation and Cyclization : The compound is used in the synthesis of spiro[indole-3,4′-piperidin]-2-one system, involving anilide formation and intramolecular cyclization under palladium catalysis, indicating its utility in complex molecular constructions (Freund & Mederski, 2000).

Asymmetric Synthesis

- Synthesis of Piperidinedicarboxylic Acid Derivatives : It serves as a starting material in the asymmetric synthesis of various piperidinedicarboxylic acid derivatives, illustrating its role in creating stereochemically complex molecules (Xue et al., 2002).

Preparation of Amino Acid Analogs

- Orthogonally Protected Amino Acids : The compound is used in the preparation of orthogonally protected amino acids like Cα,Cα‐Disubstituted analogs of lysine, highlighting its application in peptide and protein engineering (Hammarström et al., 2005).

Pharmaceutical Intermediates

- Synthesis of Proteinkinase Inhibitors : It acts as a key intermediate in synthesizing potent proteinkinase inhibitors, underscoring its importance in drug development (Hao et al., 2011).

X-ray Diffraction Studies

- Determination of Absolute Configuration : The compound is utilized in X-ray diffraction studies to determine the absolute configuration of other complex molecules, essential for understanding their biological activities (Peeters et al., 1994).

Conjugate Addition Reactions

- Synthesis of Piperidine-3-carboxylates : Employed in the conjugate addition of organomagnesium cuprates to guvacine derivatives, leading to the synthesis of 4-substituted piperidine-3-carboxylates, a method valuable in medicinal chemistry (Hellenbrand & Wanner, 2014).

properties

IUPAC Name |

4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFFSFMKXOGSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)

![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)